6-Chloro-2-(5-methylfuran-2-yl)-4-phenylquinoline
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Overview
Description
6-Chloro-2-(5-methylfuran-2-yl)-4-phenylquinoline is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a chloro group, a methylfuran moiety, and a phenyl group attached to a quinoline core. This compound has garnered interest due to its potential biological activities and its role in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(5-methylfuran-2-yl)-4-phenylquinoline can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated quinoline under the influence of a palladium catalyst . The reaction conditions are generally mild, and the process is known for its functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts is crucial in scaling up the reaction for industrial purposes.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(5-methylfuran-2-yl)-4-phenylquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinolines.
Scientific Research Applications
6-Chloro-2-(5-methylfuran-2-yl)-4-phenylquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic effects.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(5-methylfuran-2-yl)-4-phenylquinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid: This compound shares a similar core structure but differs in the presence of a carboxylic acid group.
2-(5-Methylfuran-2-yl)-4-phenylquinoline: Lacks the chloro group but retains the furan and phenyl substituents.
Uniqueness
6-Chloro-2-(5-methylfuran-2-yl)-4-phenylquinoline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chloro group, in particular, can participate in various substitution reactions, making it a versatile intermediate in synthetic chemistry.
Properties
Molecular Formula |
C20H14ClNO |
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Molecular Weight |
319.8 g/mol |
IUPAC Name |
6-chloro-2-(5-methylfuran-2-yl)-4-phenylquinoline |
InChI |
InChI=1S/C20H14ClNO/c1-13-7-10-20(23-13)19-12-16(14-5-3-2-4-6-14)17-11-15(21)8-9-18(17)22-19/h2-12H,1H3 |
InChI Key |
PRJUPJKMOGQGNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C4=CC=CC=C4 |
Origin of Product |
United States |
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